molecular formula C9H10O2 B091909 4-Phenyl-1,3-dioxolane CAS No. 1075-20-3

4-Phenyl-1,3-dioxolane

Cat. No.: B091909
CAS No.: 1075-20-3
M. Wt: 150.17 g/mol
InChI Key: OVKDCYKVNYLEHK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxolane is an organic compound belonging to the class of cyclic acetals. It is characterized by a dioxolane ring fused with a phenyl group. This compound is of significant interest due to its stability and reactivity, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or azeotropic distillation, enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Benzaldehyde and glycolic acid.

    Reduction: Corresponding diol.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions . The pathways involved include acetalization and transacetalization reactions .

Properties

IUPAC Name

4-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDCYKVNYLEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862524
Record name 4-Phenyl-1,3-dioxolane
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-20-3
Record name 4-Phenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-dioxolane
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